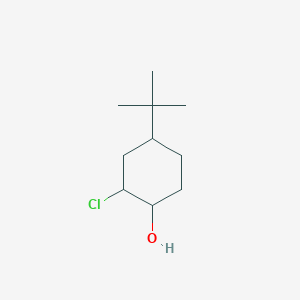
4-Tert-butyl-2-chlorocyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-chlorocyclohexan-1-ol is an organic compound with the molecular formula C10H19ClO It is a derivative of cyclohexanol, where a tert-butyl group and a chlorine atom are substituted at the 4th and 2nd positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chlorocyclohexan-1-ol typically involves the chlorination of 4-tert-butylcyclohexanol. One common method is the reaction of 4-tert-butylcyclohexanol with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-chlorocyclohexan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction Reactions: The compound can be reduced to form 4-tert-butylcyclohexanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-tert-butylcyclohexanol or other substituted derivatives.
Oxidation: Formation of 4-tert-butylcyclohexanone.
Reduction: Formation of 4-tert-butylcyclohexanol.
Applications De Recherche Scientifique
4-Tert-butyl-2-chlorocyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2-chlorocyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but lacks the chlorine atom.
4-tert-Butylcyclohexanone: Similar structure but has a ketone group instead of a hydroxyl group.
4-tert-Butylcyclohexyl acetate: Similar structure but has an acetate group instead of a hydroxyl group.
Uniqueness
4-Tert-butyl-2-chlorocyclohexan-1-ol is unique due to the presence of both a tert-butyl group and a chlorine atom on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
91138-90-8 |
|---|---|
Formule moléculaire |
C10H19ClO |
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
4-tert-butyl-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C10H19ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-9,12H,4-6H2,1-3H3 |
Clé InChI |
CPTQPCYYWOOTCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(C(C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


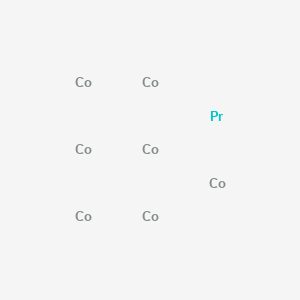
![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)

![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
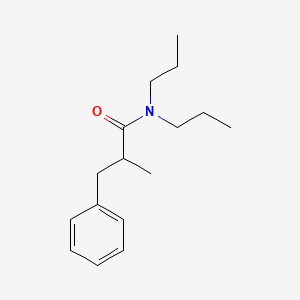
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
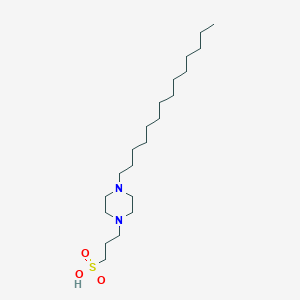
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
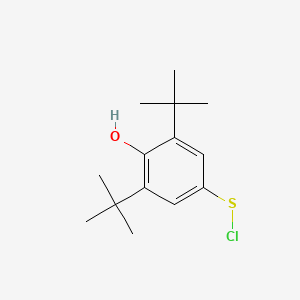
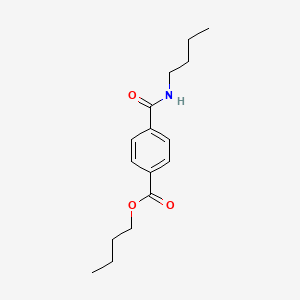
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
